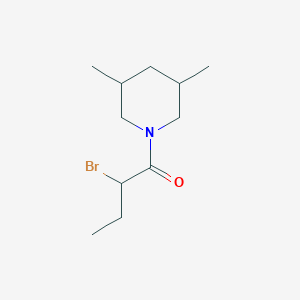

2-Bromophenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

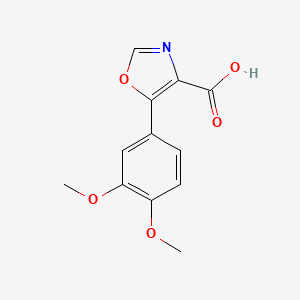

“2-Bromophenyl cyclopropyl ketone” is a chemical compound with the linear formula C12H13BrO . It is also known by the IUPAC name 3-(4-bromophenyl)-1-cyclopropyl-1-propanone . The molecular weight of this compound is 253.14 .

Synthesis Analysis

The synthesis of compounds like “2-Bromophenyl cyclopropyl ketone” often involves transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters is also used in the production of biodiesel .Molecular Structure Analysis

The molecular structure of “2-Bromophenyl cyclopropyl ketone” can be represented by the InChI code: 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromophenyl cyclopropyl ketone” could involve processes such as transesterification . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl cyclopropyl ketone” are influenced by the presence of a carbonyl group - a carbon-oxygen double bond . This bond is highly polar, making the carbon-oxygen double bond very reactive . The solubility of “2-Bromophenyl cyclopropyl ketone” in water is comparable to that of alcohols and ethers .Applications De Recherche Scientifique

Radical Cation Promoted Electron Transfer Reaction

2-Bromophenyl cyclopropyl ketone and related compounds have been explored for their potential in facilitating radical cation promoted electron transfer reactions. A study demonstrated the use of tris(p-bromophenyl)aminium salts to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, resulting in ring-expanded ketones. This reaction showcases the utility of 2-bromophenyl cyclopropyl ketone derivatives in synthesizing complex organic structures through radical cationic processes, highlighting their value in synthetic organic chemistry (Hasegawa et al., 2009).

Fluoroalkylation and Synthesis of Fluorinated Ketones

Another application involves the synthesis of distally fluorinated ketones via cyclopropane ring cleavage reactions. Utilizing tertiary cyclopropanols derived from carboxylic esters, researchers have developed a method to synthesize β-trifluoromethyl ketones. This process employs cyclopropane ring cleavage in the presence of a copper(II) acetate catalyst and sodium triflinate, demonstrating the compound's utility in fluoroalkylation reactions and the synthesis of fluorinated ketones, which are valuable in medicinal chemistry and materials science (Konik et al., 2017).

Chemoenzymatic Assembly and Diversification

2-Bromophenyl cyclopropyl ketone derivatives have been employed in the chemoenzymatic assembly and diversification of cyclopropane scaffolds. Chiral cyclopropane rings, key pharmacophores in pharmaceuticals and bioactive natural products, were synthesized using a highly diastereo- and enantioselective construction method involving myoglobin catalysis. This process underscores the compound's significance in the development of novel, optically active cyclopropane-containing scaffolds for drug discovery (Nam et al., 2021).

Palladium-Catalysed Arylation

The compound also finds application in palladium-catalysed direct arylation, where a thiophene bearing a cyclopropyl ketone group at C2 was successfully employed. This reaction proceeds regioselectively at C5 without the decomposition of the cyclopropyl ketone substituent, illustrating the compound's utility in facilitating direct arylation reactions. Such processes are pivotal in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Beladhria et al., 2013).

Safety And Hazards

Orientations Futures

The future directions in the research and application of “2-Bromophenyl cyclopropyl ketone” could involve the development of different approaches for the transesterification of β-keto esters . This is due to the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Propriétés

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl cyclopropyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)